2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
CAS No.: 838852-14-5
Cat. No.: VC7429825
Molecular Formula: C17H11Cl2NO4S
Molecular Weight: 396.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838852-14-5 |
|---|---|
| Molecular Formula | C17H11Cl2NO4S |
| Molecular Weight | 396.24 |
| IUPAC Name | 2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) |
| Standard InChI Key | GENCSASXPFXXON-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O |
Introduction
Chemical Overview
2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule. Its structure suggests it belongs to a class of compounds that integrate:
-
A pyrrolidine-2,5-dione (succinimide derivative), which is often associated with bioactive properties.
-
A benzoic acid group, which can contribute to acidity and potential biological interactions.
-
A dichlorophenyl moiety, which is commonly found in pharmacologically active compounds.
Potential Applications
While no direct data are available:
-
Pharmacological Interest: Compounds with similar structures are often explored for anti-inflammatory, anticancer, or antimicrobial properties.
-
Chemical Reactivity: The thiol group could make it useful in covalent binding studies or enzyme inhibition research.
Research Directions
To fully characterize this compound:
-
Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry would confirm its structure.
-
Biological Testing: In vitro and in vivo assays could reveal any pharmacological or toxicological effects.
-
Computational Studies: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions could provide insights into its drug-likeness.
If more specific details about this compound become available from reliable sources in the future, a detailed article can be developed accordingly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume